molecular formula C12H17NO B1670543 Diethyltoluamide CAS No. 134-62-3

Diethyltoluamide

Cat. No.: B1670543
CAS No.: 134-62-3
M. Wt: 191.27 g/mol
InChI Key: MMOXZBCLCQITDF-UHFFFAOYSA-N
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Description

Diethyltoluamide (commonly known as DEET) is a synthetic insect repellent first developed in 1944 for military use and later adopted globally for its efficacy against mosquitoes, ticks, and other arthropods . Its chemical structure, N,N-diethyl-3-methylbenzamide (C₁₂H₁₇NO, molecular weight: 191.27), is characterized by a benzene ring substituted with a methyl group and an amide functional group . DEET is synthesized via aminolysis of meta-methyl phenyl benzoate with diethylamine, yielding moderate efficiency (~45%) under optimized conditions . It is formulated in concentrations up to 30% for consumer use and demonstrates low acute toxicity when applied correctly, though co-exposure with pesticides like organophosphates may exacerbate neurological risks .

Chemical Reactions Analysis

Types of Reactions: Diethyltoluamide primarily undergoes substitution reactions due to the presence of the amide functional group. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Insect Repellent Applications

1.1 Efficacy Against Insects
DEET is primarily recognized for its effectiveness in repelling biting insects such as mosquitoes and ticks. It works by interfering with the olfactory receptors of insects, specifically blocking their detection of human scents like 1-octen-3-ol, which is found in sweat and breath. This mechanism prevents insects from locating their hosts, thereby reducing the likelihood of bites and the transmission of vector-borne diseases such as malaria and dengue fever .

1.2 Formulations
DEET is available in various formulations including sprays, lotions, and impregnated materials. These products are designed for different environments and user preferences, ensuring broad accessibility for consumers .

Public Health Implications

2.1 Vector-Borne Disease Prevention
The use of DEET has been critical in public health campaigns aimed at controlling vector-borne diseases. Its application is particularly important in endemic regions where diseases transmitted by mosquitoes are prevalent. Studies have shown that proper use of DEET can significantly lower the incidence of diseases such as West Nile virus and Zika virus .

2.2 Safety Concerns
Despite its widespread use, there are ongoing debates regarding the safety of DEET. Some studies have indicated potential health risks associated with long-term exposure, including concerns about reproductive health and chronic conditions . For instance, a study highlighted a possible link between prolonged use of DEET and increased cancer risk among certain populations .

Research Applications

3.1 Schistosomiasis Treatment
Recent research has explored DEET's potential beyond insect repellent applications. For example, topical lipid formulations of DEET have shown efficacy in killing schistosome cercariae, which are responsible for schistosomiasis—a disease affecting millions globally. This application could provide a new prophylactic approach for travelers to endemic areas until a vaccine becomes available .

3.2 Animal Studies
Animal studies have been conducted to assess the toxicological effects of DEET on various species. These studies have provided insights into the compound's impact on liver function and immune response without significant adverse effects at certain exposure levels . The findings suggest that while DEET is generally safe when used appropriately, further research is necessary to understand its long-term effects on human health.

Case Studies

Study Focus Findings
Public Health Impact Efficacy in Reducing Vector-Borne DiseasesDemonstrated significant reduction in disease incidence with proper DEET usage .
Toxicological Profile Long-term Exposure EffectsNo significant adverse effects noted at lower doses; however, increased risks observed at higher concentrations .
Schistosomiasis Research Topical Application EfficacyLipoDEET formulations effectively killed schistosome cercariae with minimal systemic absorption .

Mechanism of Action

The exact mechanism by which diethyltoluamide repels insects is not fully understood. it is believed to block the olfactory receptors of insects, preventing them from detecting human sweat and breath . This disruption in the insects’ ability to locate their hosts effectively repels them. Additionally, this compound may interfere with the central nervous system of insects, further enhancing its repellent properties .

Comparison with Similar Compounds

Comparative Efficacy Against M-2020

DEET’s performance has been directly compared to the repellent M-2020 in controlled studies:

  • 50% DEET vs. 50% M-2020 : DEET provided superior protection against Aedes scapularis bites under identical test conditions .
  • 75% DEET vs. 100% M-2020 : Both formulations achieved equivalent protection, indicating DEET’s enhanced potency at lower concentrations .

Table 1: Effectiveness Comparison

Repellent Concentration Protection Efficacy Source
DEET 50% 100%
M-2020 50% <100%
DEET 75% 100%
M-2020 100% 100%

Evaporation and Skin Retention Dynamics

DEET’s evaporation rate from human skin is critical to its duration of action. Studies show:

  • 9.6% evaporation in vivo and 9.7% in vitro within the first hour post-application (dose: 0.25 µg/cm²) . This slow evaporation contributes to its prolonged efficacy compared to volatile alternatives (e.g., ethanol-based repellents).

Table 2: Evaporation Kinetics

Parameter DEET (In Vivo) DEET (In Vitro)
Evaporation after 1 hour 9.6% 9.7%
Applied Dose (µg/cm²) 0.25 0.25
Source

Environmental Persistence and Detection Challenges

DEET is frequently detected in aquatic environments due to its widespread use (~1,810 tons/year in the U.S.) and resistance to degradation . Key findings include:

  • Seasonal variability in wastewater influent concentrations, peaking during summer months .
  • Analytical interference from structurally similar compounds (e.g., phthalates), leading to overestimation in environmental samples .
  • Utility as a sewage contamination marker , though less conservative than crotamiton or carbamazepine .

Table 3: Diethyltoluamide vs. M-2020

Property DEET M-2020
Effective Concentration 50–75% 100% for equivalent effect
Duration of Protection Prolonged (low evaporation) Shorter (assumed)
Safety Safe up to 30% concentration Limited data
Environmental Impact High detection frequency Not studied

Biological Activity

Diethyltoluamide, commonly known as DEET, is a widely used insect repellent known for its effectiveness against a variety of pests, particularly mosquitoes. Its biological activity extends beyond repellent properties, encompassing immunological effects, toxicity profiles, and metabolic pathways. This article explores these aspects in detail, supported by relevant data tables and case studies.

Chemical Structure:

  • IUPAC Name: N,N-diethyl-3-methylbenzamide
  • Molecular Formula: C12_{12}H17_{17}NO
  • CAS Number: 134-62-3

Metabolism:
DEET is primarily metabolized in humans by cytochrome P450 enzymes into metabolites such as N,N-diethyl-m-hydroxymethylbenzamide (BALC) . The pharmacokinetics indicate a high bioavailability of approximately 95% when administered subcutaneously .

Immunological Effects

Research has indicated potential immunotoxic effects of DEET. A study conducted on female B6C3F1 mice revealed significant decreases in the antibody plaque-forming cell (PFC) response at higher doses (15.5 mg/kg/day and above). Notably, while lymphocyte proliferation and natural killer cell activity remained unaffected, there were reductions in certain lymphocyte subpopulations at the highest dose tested (62 mg/kg/day) .

Table 1: Immunological Effects of DEET in Mice

Dose (mg/kg/day)Lymphocyte ProliferationNK Cell ActivityPFC Response
0No effectNo effectBaseline
7.7No effectNo effectBaseline
15.5No effectNo effectDecreased
31No effectNo effectDecreased
62DecreasedNo effectDecreased

Toxicity Profile

DEET's toxicity has been evaluated through various studies across different animal models. The following findings summarize the key toxicological data:

  • Acute Toxicity: In Wistar rats, no clinical signs were observed with doses <1500 mg/kg. However, doses between 2000-3000 mg/kg resulted in central nervous system depression and seizures .
  • Chronic Toxicity: Long-term studies in Beagle dogs indicated increased serum alkaline phosphatase activity and reduced serum cholesterol at high doses (400 mg/kg/day) without significant liver damage .
  • Dermal and Eye Irritation: DEET is classified as a skin and eye irritant, with symptoms including contact dermatitis and conjunctivitis upon exposure .

Table 2: Toxicity Summary of DEET

Study TypeSpeciesDose (mg/kg/day)Observed Effects
AcuteWistar Rats<1500No clinical signs
AcuteWistar Rats2000-3000CNS depression, seizures
ChronicBeagle Dogs400Increased alkaline phosphatase, reduced cholesterol
ChronicGolden Syrian Hamsters940No significant liver changes

Case Studies

A comprehensive review of DEET’s antimicrobial properties highlighted its effectiveness against various microorganisms. A comparative study showed that DEET and Picaridin exhibited antimicrobial activity against bacteria, yeast, and fungi, suggesting potential applications beyond insect repellent .

Case Study: Antimicrobial Activity of DEET

In a controlled laboratory setting, DEET was tested against common pathogens:

  • Bacteria: Staphylococcus aureus and Escherichia coli
  • Yeast: Candida albicans
  • Fungi: Aspergillus niger

Results indicated that DEET had significant inhibitory effects on the growth of these microorganisms, although specific concentrations varied based on the type of organism tested .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying diethyltoluamide purity in experimental formulations?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) calibrated against USP reference standards (95.0–103.0% meta-isomer purity) . Include internal standards to account for matrix effects in biological or environmental samples. Validate methods using spike-and-recovery experiments in relevant matrices (e.g., skin swabs, environmental water) .

Q. How can researchers ensure reproducible synthesis of this compound with minimal impurities?

  • Methodology : Follow strict anhydrous conditions during synthesis to avoid hydrolysis by-products. Characterize intermediates via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Use USP this compound Related Compound A RS to identify and quantify impurities (e.g., ethyltoluamide derivatives) .

Q. What experimental models are recommended for preliminary evaluation of this compound’s repellent efficacy?

  • Methodology : Use in vitro assays such as Y-tube olfactometers for mosquito behavioral studies. For in vivo models, apply DEET to human skin analogs (e.g., silicone membranes) or live animal models (e.g., guinea pigs) under controlled humidity and temperature. Measure repellency duration and compare with baseline evaporation rates .

Advanced Research Questions

Q. How do in vivo and in vitro evaporation rates of this compound differ, and how can these discrepancies inform formulation optimization?

  • Methodology : Conduct parallel studies using human volunteers (in vivo) and Franz diffusion cells (in vitro) under identical conditions (dose: 0.25 µg/cm², temperature: 32°C). Measure evaporation kinetics via gravimetric analysis or gas chromatography. Note that initial evaporation rates (e.g., ~9.6% in first hour) are comparable, but long-term in vivo penetration may require kinetic modeling to account for metabolic degradation .

Q. What experimental designs address conflicting data on this compound’s neurocognitive safety under stress conditions?

  • Methodology : Adopt a double-blind, crossover trial design with stress induction (e.g., physical exertion, psychological stressors). Measure DEET serum levels, heart rate, and neurocognitive performance (e.g., computerized reaction tests). In one study, stress increased pyridostigmine bioavailability but did not affect DEET pharmacokinetics or neurocognitive outcomes, suggesting stress-specific metabolic interactions .

Q. How can researchers evaluate the combined toxicity of this compound and agricultural pesticides (e.g., organophosphates)?

  • Methodology : Use co-exposure models in vitro (e.g., neuronal cell cultures) and in vivo (e.g., farmworker cohorts). Measure acetylcholinesterase inhibition and oxidative stress biomarkers. Prioritize time-dependent exposure assessments, as DEET’s metabolites may synergize with pesticides to exacerbate neurotoxicity .

Q. What strategies improve the spectral efficacy of this compound-based repellents against diverse arthropods?

  • Methodology : Reformulate DEET with adjunct repellents (e.g., picaridin, IR3535) and test via arm-in-cage assays. Use standardized criteria for "efficacy spectrum" (e.g., % repellency over time against ticks, mosquitoes, and flies). Advanced development should include long-term stability testing under UV exposure and humidity .

Q. How can kinetic models predict this compound’s environmental persistence and metabolite formation?

  • Methodology : Apply the Crippen or Joback method to estimate physicochemical properties (e.g., boiling point: 433–384 K, heat capacity: 404–448 J/mol·K) . Use high-resolution mass spectrometry (HRMS) to identify environmental metabolites (e.g., m-toluic acid derivatives) in water or soil samples. Validate models with field data from agricultural settings .

Q. What protocols ensure reliable detection of this compound metabolites in human biological samples?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Focus on urinary metabolites (e.g., DEET-glucuronide) and correlate with dermal absorption rates. In one study, DEET metabolites persisted for 48 hours post-exposure, requiring timed sample collection .

Q. Data Contradiction and Resolution

Q. How to reconcile disparities in this compound’s reported protein-binding affinity across studies?

  • Resolution : Standardize experimental conditions (e.g., pH, temperature) and use equilibrium dialysis or ultrafiltration for protein-binding assays. Cross-validate with in silico predictions (e.g., molecular docking simulations) to account for isoform-specific interactions .

Q. Why do some studies report DEET-induced neurotoxicity while others find no significant effects?

  • Resolution : Differentiate between acute high-dose exposure (e.g., accidental ingestion) and chronic low-dose dermal application. Use transcriptomic profiling (e.g., RNA-seq) in neuronal models to identify threshold doses for oxidative stress pathways. Consider interspecies variability in metabolic enzymes .

Properties

IUPAC Name

N,N-diethyl-3-methylbenzamide
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InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
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InChI Key

MMOXZBCLCQITDF-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C
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Molecular Formula

C12H17NO
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DSSTOX Substance ID

DTXSID2021995
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Molecular Weight

191.27 g/mol
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Physical Description

N,n-diethyl-m-toluamide appears as clear colorless or faintly yellow slightly viscous liquid. Faint pleasant odor. (NTP, 1992), Clear liquid with a faint odor (technical grade); [EPA]
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Boiling Point

545 °F at 760 mmHg (NTP, 1992), 160 °C at 19 mm Hg
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Flash Point

311 °F (NTP, 1992), 155 °C (open cup), 95 °C (203 °F) - closed cup
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Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethanol, Miscible with ethanol, ether, isopropanol, chloroform, benzene and carbon disulfide. Practically insoluble in glycerin, Miscible with 2-propanol, cottonseed oil, propylene glycol
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Density

0.996 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.996 g/cu cm at 20 °C
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Vapor Density

6.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 232 °F ; 19 mmHg at 320 °F (NTP, 1992), 0.002 [mmHg], 0.002 mm Hg at 25 °C
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Color/Form

Nearly colorless to amberlike liquid

CAS No.

134-62-3
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DEET
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1582
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-49 °F (pour point) (NTP, 1992)
Record name N,N-DIETHYL-M-TOLUAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20199
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods I

Procedure details

Glass coverslips (Thomas Scientific 6661 F52, 22×22 mm No. 1) were cleaned using an O2 plasma cleaner (Harrick PDC-32G) for 20 minutes at 100 mTorr. The DETA (United Chemical Technologies Inc. T2910KG) films were formed by the reaction of the cleaned glass surface with a 0.1% (v/v) mixture of the organosilane in freshly distilled toluene (Fisher T2904). The DETA coated coverslips were then heated to approximately QQ 100° C., rinsed with toluene, reheated to approximately 100° C., and then oven dried [28]. Surfaces were characterized by contact angle measurements using an optical contact angle goniometer (KSV Instruments, Cam 200) and by X-ray photoelectron spectroscopy (XPS) (Kratos Axis 165). XPS survey scans, as well as high-resolution N1s and C1s scans utilizing monochromatic Al Kα excitation were obtained [28].
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Synthesis routes and methods II

Procedure details

Forestry workers from the Canadian Forestry Service have tested the effects of vanillin-DEET mixtures under field conditions in Northern Ontario. Vanillin was dissolved in ethanol at a concentration of 5 g. vanillin per ml. and this concentrate then added to a commercial repellent containing 47.5% DEET to give a final solution concentration of about 10% vanillin and about 50% DEET. This combined formulation was tested by 25 subjects over extended periods under various conditions (in comparison with the commercial 48% DEET repellent). The comparison was based on both landings and bites. Twenty three out of the 25 subjects reported that the test mixture was a more effective repellent.
Name
vanillin DEET
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Yield
50%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.